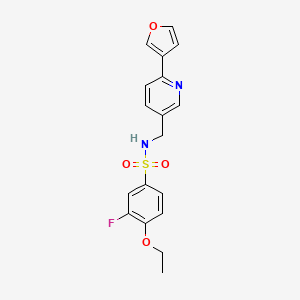

4-ethoxy-3-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-3-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H17FN2O4S and its molecular weight is 376.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Pathways

The compound may be involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the combination of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Biological Activity

4-Ethoxy-3-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class. This compound is notable for its potential biological activities, particularly in antimicrobial and anticancer research. The following sections provide a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant data.

Chemical Structure and Properties

The compound features a complex structure with several functional groups, which contribute to its biological activity. The key components include:

- Ethoxy group : Enhances solubility and bioavailability.

- Fluoro group : May increase potency and selectivity.

- Furan and pyridine rings : Contribute to the interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

-

Antimicrobial Activity :

- The compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) ranging from 15.625 to 125 μM .

- The mechanism involves inhibition of protein synthesis pathways, nucleic acid synthesis, and peptidoglycan production, which are critical for bacterial growth and survival .

-

Anticancer Potential :

- Preliminary studies suggest that the compound may inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation. It has been observed to induce apoptosis in certain cancer cell lines, indicating potential as an anticancer agent .

- The structural components, particularly the furan and pyridine moieties, are believed to play a crucial role in modulating the activity of these enzymes.

Case Studies

Several studies have explored the biological activity of this compound:

Study 1: Antibacterial Efficacy

A recent study evaluated the efficacy of this compound against biofilms formed by Staphylococcus epidermidis. The results indicated:

- Biofilm Inhibition Concentration (MBIC) : 62.216–124.432 μg/mL.

- Biofilm Eradication Concentration (MBEC) : 124.432–248.863 μg/mL.

This study highlighted the compound's potential in combating biofilm-associated infections, which are notoriously difficult to treat .

Study 2: Anticancer Activity

In another investigation focusing on cancer cell lines, the compound demonstrated:

- IC50 Values : Ranging from 10 to 30 μM against various cancer types.

The study concluded that the compound's ability to induce cell cycle arrest and apoptosis could make it a candidate for further development in cancer therapy .

Data Summary Table

Properties

IUPAC Name |

4-ethoxy-3-fluoro-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O4S/c1-2-25-18-6-4-15(9-16(18)19)26(22,23)21-11-13-3-5-17(20-10-13)14-7-8-24-12-14/h3-10,12,21H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOWLPYKMPZAHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=COC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.